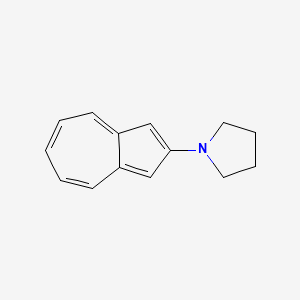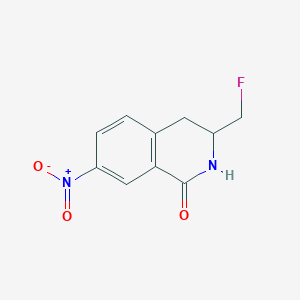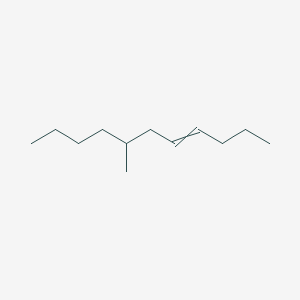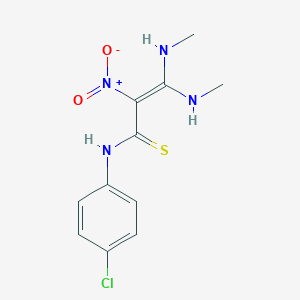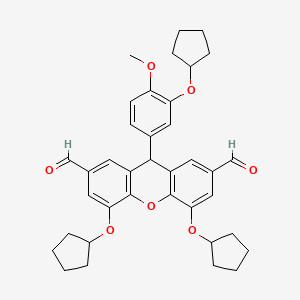![molecular formula C13H13I2NO B14254034 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide CAS No. 185505-29-7](/img/structure/B14254034.png)
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide is a heterocyclic compound that belongs to the class of quinolinium salts This compound is characterized by the presence of an iodomethyl group and a fused oxazoloquinoline ring system
准备方法
The synthesis of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide typically involves the cyclization of quinoline derivatives. One common method involves the reaction of quinoline-2-carbaldehyde with methylamine and iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the oxazoloquinoline ring system.
化学反应分析
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as thiols, amines, and alcohols under mild conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the oxazoloquinoline ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
科学研究应用
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has shown potential as a fluorescent probe for the detection of biological molecules and as a ligand for the study of protein-ligand interactions.
Medicine: Preliminary studies suggest that derivatives of this compound may have antimicrobial and anticancer properties, making it a candidate for drug development.
作用机制
The mechanism of action of 1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The iodomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function, which may contribute to its antimicrobial and anticancer effects .
相似化合物的比较
1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide can be compared with other similar compounds such as:
1-(Iodomethyl)-1,2-dihydro[1,3]thiazolo[3,2-a]quinolin-10-ium iodide: This compound has a thiazole ring instead of an oxazole ring and exhibits similar chemical reactivity and applications.
2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide: This compound has a pyridine ring instead of a quinoline ring and is used in similar applications, including organic synthesis and biological studies.
属性
CAS 编号 |
185505-29-7 |
|---|---|
分子式 |
C13H13I2NO |
分子量 |
453.06 g/mol |
IUPAC 名称 |
1-(iodomethyl)-5-methyl-1,2-dihydro-[1,3]oxazolo[3,2-a]quinolin-10-ium;iodide |
InChI |
InChI=1S/C13H13INO.HI/c1-9-6-13-15(10(7-14)8-16-13)12-5-3-2-4-11(9)12;/h2-6,10H,7-8H2,1H3;1H/q+1;/p-1 |
InChI 键 |
YGJAYSGTFMYXSS-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC2=[N+](C(CO2)CI)C3=CC=CC=C13.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


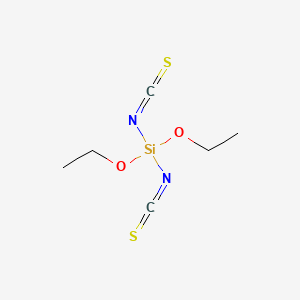
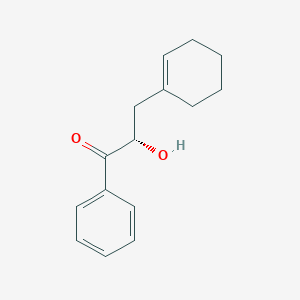
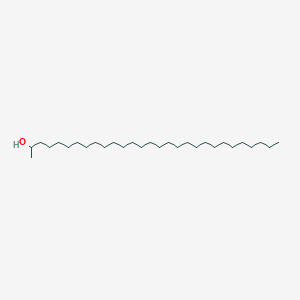
![1,3,5-Benzenetricarboxylic acid, tris[(3,5-dihydroxyphenyl)methyl] ester](/img/structure/B14253989.png)
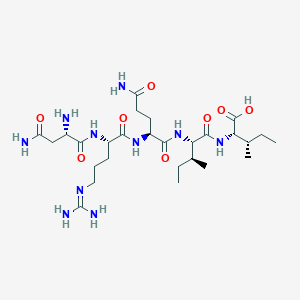
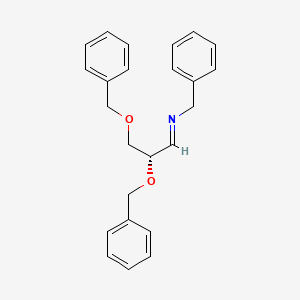

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
